molecular formula C21H21NO B187810 2-(Benzylamino)-1,2-diphenylethanol CAS No. 5402-89-1

2-(Benzylamino)-1,2-diphenylethanol

Cat. No. B187810
CAS RN: 5402-89-1
M. Wt: 303.4 g/mol
InChI Key: KKJGAZRIFJEPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-1,2-diphenylethanol, also known as diphenylmethyl-2-aminopropanol (DPA), is a chiral compound that has been extensively studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its biological activity, including its potential as an anti-cancer agent.

Mechanism Of Action

The mechanism of action of DPA as an anti-cancer agent is not fully understood, but it is thought to involve the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Biochemical And Physiological Effects

Studies have shown that DPA can induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

One advantage of using DPA as a chiral auxiliary in asymmetric synthesis is its high enantioselectivity. However, its use as an anti-cancer agent is limited by its low solubility and potential toxicity.

Future Directions

Future research on DPA could focus on improving its solubility and reducing its toxicity, as well as investigating its potential as a therapeutic agent for other diseases. Additionally, further studies could explore the mechanism of action of DPA as an anti-cancer agent and its potential for use in combination with other therapies.

Synthesis Methods

The synthesis of DPA can be achieved through a variety of methods, including the reduction of 2-benzylidene-1,2-diphenylethanol with sodium borohydride, the reductive amination of benzaldehyde with 2-amino-1,2-diphenylethanol, and the condensation of benzaldehyde with 2-amino-1,2-diphenylethanol followed by reduction with sodium borohydride.

Scientific Research Applications

DPA has been used as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of chiral amines. It has also been investigated for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

2-(benzylamino)-1,2-diphenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJGAZRIFJEPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968853
Record name 2-(Benzylamino)-1,2-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-1,2-diphenylethanol

CAS RN

5402-89-1
Record name MLS002638054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzylamino)-1,2-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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